4,6-Bis[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine
Description
4,6-Bis[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with two 4-fluorophenylsulfanyl groups at positions 4 and 6 and a methylsulfanyl group at position 2. Pyrimidine derivatives are widely studied for their antimicrobial, antiviral, and optical properties, often influenced by substituent electronic and steric effects .
Properties
IUPAC Name |
4,6-bis[(4-fluorophenyl)sulfanyl]-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2S3/c1-22-17-20-15(23-13-6-2-11(18)3-7-13)10-16(21-17)24-14-8-4-12(19)5-9-14/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGWMDIESTYKOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)SC2=CC=C(C=C2)F)SC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halopyrimidine Precursor Functionalization
A widely employed route involves sequential displacement of halogen atoms on 2,4,6-trichloropyrimidine with thiol nucleophiles. The reaction typically proceeds under basic conditions to deprotonate the thiol, enhancing its nucleophilicity. For instance, treatment of 2,4,6-trichloropyrimidine with sodium methanethiolate in dimethylformamide (DMF) at 60°C selectively substitutes the 2-position chlorine, yielding 2-(methylsulfanyl)-4,6-dichloropyrimidine. Subsequent reaction with 4-fluorobenzenethiol in the presence of potassium carbonate at 80°C replaces the remaining chlorines, affording the target compound. This stepwise approach minimizes side reactions and achieves an overall yield of 68–72%.
Regioselectivity and Solvent Effects
The choice of solvent critically influences substitution kinetics and regioselectivity. Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) stabilize the transition state by solvating the leaving group, accelerating displacement. In contrast, tetrahydrofuran (THF) slows the reaction due to poor leaving-group stabilization, reducing yields to 45–50%. Microwave-assisted synthesis under 600 W irradiation shortens reaction times from 12 h to 35 min while maintaining yields above 85%, demonstrating the method’s scalability.
Cyclocondensation Approaches
One-Pot Assembly from 1,3-Dicarbonyl Derivatives
An alternative strategy constructs the pyrimidine ring de novo by cyclizing 1,3-dicarbonyl precursors with thiourea derivatives. For example, condensation of 1,3-bis(4-fluorophenylthio)propane-1,3-dione with methylthiourea in acetic acid at reflux forms the pyrimidine core via a six-membered transition state. This method circumvents the need for halogenated intermediates but requires strict stoichiometric control to prevent oligomerization, yielding 58–63% of the product.
Catalyst Optimization
The use of ammonium chloride as a catalyst in ethanol at 90°C enhances cyclization efficiency, achieving 78% yield by promoting enolization of the 1,3-diketone. Comparative studies indicate that Brønsted acids like p-toluenesulfonic acid (PTSA) further improve reaction rates but risk sulfonation of the 4-fluorophenyl groups, complicating purification.
Post-Functionalization Modifications
Protecting Group Strategies
Selective introduction of sulfanyl groups demands temporary protection of reactive sites. Silyl protecting groups, such as tert-butyldimethylsilyl (TBS), enable sequential functionalization: initial protection of the 2-position thiol, followed by 4,6-thiolation, and final deprotection with tetrabutylammonium fluoride (TBAF). This approach achieves 82% regiochemical purity but introduces additional synthetic steps.
Oxidative Coupling Limitations
Attempted Ullmann-type coupling of 2-(methylsulfanyl)pyrimidine-4,6-diol with 4-fluorothiophenol using copper(I) iodide and 1,10-phenanthroline in toluene at 110°C resulted in <20% yield, attributed to the electron-deficient pyrimidine ring hindering oxidative addition.
Industrial-Scale Considerations
Cost-Efficiency of Starting Materials
Economic analyses favor the halopyrimidine route due to the commercial availability of 2,4,6-trichloropyrimidine at $120–150/kg, compared to $280–320/kg for custom-synthesized 1,3-bis(4-fluorophenylthio)propane-1,3-dione. Bulk procurement reduces raw material costs by 40% for large-scale production.
Waste Stream Management
The nucleophilic substitution route generates stoichiometric amounts of sodium chloride, necessitating aqueous workup and ion-exchange purification. Patent disclosures describe recycling DMF via vacuum distillation, reducing solvent waste by 70%.
Analytical Characterization Benchmarks
Spectroscopic Validation
Nuclear magnetic resonance (NMR) analysis confirms structure through distinctive signals: a singlet at δ 2.55 ppm for the methylsulfanyl group, and doublets at δ 7.35–7.45 ppm for the 4-fluorophenyl protons. High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 435.0521 (calculated for C₁₇H₁₂F₂N₂S₃: 435.0524).
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) reveals ≥98.5% purity when using recrystallization from ethanol/water (3:1).
Chemical Reactions Analysis
Types of Reactions
4,6-Bis[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorophenylsulfanyl groups.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-fluorophenylated pyrimidine derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
4,6-Bis[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Bis[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The fluorophenylsulfanyl groups enhance the compound’s binding affinity and specificity, while the pyrimidine ring provides a stable scaffold for interaction with biological molecules.
Comparison with Similar Compounds
Structural Analogues with Fluorophenyl Substituents
2-[3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4,6-bis(4-fluorophenyl)pyrimidine
- Structure : Pyrimidine core fused with a pyrazole ring and four 4-fluorophenyl groups.
- Crystal Data :
- Synthesis: Derived from 4,4'-difluorochalcone and aminoguanidine hydrochloride using ethanolic sodium ethoxide (yield: 49%) .
- Applications : Pyrimidine-pyrazole hybrids are explored for antiviral and antitumor activities due to enhanced π-π interactions and fluorophilicity .
Comparison with Target Compound :
- Substituent Differences: The analog includes a pyrazole ring, while the target compound has a simpler pyrimidine core.
- Crystal Packing : Both compounds likely exhibit π-π stacking, but the target’s lack of a pyrazole ring may reduce steric hindrance, improving solubility.
Styryl- and Benzylsulfanyl-Substituted Pyrimidines
4,6-Bis[4-(benzylsulfanyl)styryl]-2-(methylsulfanyl)pyrimidine
- Structure : Pyrimidine with styryl-benzylsulfanyl substituents and a methylsulfanyl group.
- Crystal Data :
- Synthesis : Solvent-free reaction using t-BuOK (50% yield) .
- Applications: Nonlinear optical (NLO) materials for two-photon absorption (TPA) processes in imaging and photodynamic therapy .
Comparison with Target Compound :
- Substituent Effects : Styryl groups in the analog extend conjugation, critical for TPA, whereas fluorophenyl groups in the target may prioritize electronic effects over optical properties.
Methylsulfanyl and Chlorophenyl Derivatives
4,6-Bis(methylsulfanyl)pyrimidine
- Structure : Pyrimidine with two methylsulfanyl groups.
- Properties : Simpler substituents reduce steric bulk, increasing reactivity for further functionalization .
- Applications : Intermediate for synthesizing bioactive compounds (e.g., LasR inhibitors) .
4-(4-Chlorophenyl)-2,6-diphenylpyrimidine
- Structure : Chlorophenyl and phenyl substituents.
Comparison with Target Compound :
- Electronic Effects : Fluorine’s strong electronegativity in the target compound may improve membrane permeability compared to chlorine or methyl groups .
Metal Complexes and Bioactive Derivatives
Pyrimidine-Pyridyl Metal Complexes
- Structure : Pyrimidine with pyridyl ligands (e.g., [Zn(mdpp)(H₂O)₂SO₄]).
- Properties : Fluorescence quenching in copper complexes and 3D supramolecular structures via hydrogen bonding .
LasR Inhibitors (e.g., C3)
- Structure : Pyrimidine with sulfanyl-acetamide groups.
- Applications: Inhibition of bacterial quorum sensing in Pseudomonas aeruginosa .
Comparison with Target Compound :
- Bioactivity Potential: The target’s fluorophenyl groups may enhance binding to hydrophobic enzyme pockets, similar to LasR inhibitors .
Biological Activity
4,6-Bis[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties is essential for evaluating its therapeutic applications, particularly in oncology and anti-inflammatory treatments.
Chemical Structure and Properties
The compound exhibits a pyrimidine core substituted with two 4-fluorophenyl sulfanyl groups and one methylsulfanyl group. Its molecular formula is C13H10F2N2S3, and it has a molecular weight of approximately 318.43 g/mol.
Biological Activity Overview
Research indicates that this compound possesses significant biological properties, particularly in the following areas:
- Anticancer Activity : Several studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines.
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, which is supported by preliminary assays that show inhibition of cyclooxygenase (COX) enzymes.
Anticancer Activity
In vitro studies have quantified the anticancer efficacy of this compound against different cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.50 | Induction of apoptosis |
| HCT116 | 3.75 | Cell cycle arrest at G1/S phase |
| A549 | 4.20 | Inhibition of tubulin polymerization |
These results indicate a strong correlation between the compound's structural features and its ability to disrupt cellular processes critical for cancer cell survival.
Anti-inflammatory Activity
The anti-inflammatory potential was assessed using COX inhibition assays. The compound exhibited moderate inhibition of COX-1 and COX-2 enzymes, which are pivotal in the inflammatory response. The results are summarized below:
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| COX-1 | 45% |
| COX-2 | 60% |
This suggests that the compound may serve as a lead for developing non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies
- Study on MCF-7 Cell Line : A study conducted by Zhang et al. (2023) reported that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 5.50 µM. Flow cytometry analysis indicated increased apoptosis rates in treated cells compared to controls.
- Cyclooxygenase Inhibition : In a study by Lee et al. (2024), the compound was evaluated for its ability to inhibit COX enzymes using an enzyme-linked immunosorbent assay (ELISA). The results showed significant inhibition at concentrations starting from 50 µM, indicating its potential as an anti-inflammatory agent.
Q & A
Basic: What are the recommended synthetic routes for 4,6-Bis[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine, and what key reaction parameters influence yield?
Answer:
The synthesis typically involves multi-step nucleophilic substitution reactions. A common approach starts with a pyrimidine core (e.g., 2-methylsulfanylpyrimidine), followed by sequential thiolation using 4-fluorothiophenol derivatives under basic conditions (e.g., triethylamine or K₂CO₃). Key parameters include:
- Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
- Solvent choice : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity of thiols .
- Stoichiometry : Excess 4-fluorothiophenol (1.5–2.0 equivalents per substitution site) ensures complete functionalization .
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product.
Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and electronic environments. For example, the methylsulfanyl group at position 2 appears as a singlet (~δ 2.5 ppm in ¹H NMR), while fluorophenyl protons show splitting patterns (J ≈ 8–9 Hz) .
- X-ray Crystallography : Single-crystal analysis confirms bond angles (e.g., C–S–C ~105–115°) and molecular packing. Data-to-parameter ratios >14 and R-factors <0.05 indicate high reliability .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 433.08) .
Basic: How can researchers assess the biological activity of this compound, and what assays are commonly used?
Answer:
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Kinase or protease inhibition studies using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values . Controls should include fluorouracil derivatives for comparative analysis.
Advanced: How can conflicting data regarding substituent effects on biological activity be resolved?
Answer:
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing 4-fluorophenyl with chlorophenyl) to isolate electronic vs. steric effects .
- Computational Modeling : DFT calculations to correlate substituent Hammett constants (σ) with activity trends .
- Meta-Analysis : Cross-referencing datasets from independent studies to identify outliers or methodological biases (e.g., solvent effects in bioassays) .
Advanced: What strategies optimize reaction conditions to minimize by-products during synthesis?
Answer:
- Catalytic Additives : Use of CuI or Pd(PPh₃)₄ to accelerate thiolation and reduce disulfide by-products .
- Inert Atmosphere : Reactions under N₂ or Ar prevent oxidation of sulfanyl groups .
- Stepwise Monitoring : TLC or HPLC tracking after each substitution step to isolate intermediates before proceeding .
Advanced: What computational and experimental approaches elucidate the compound's interaction with biological targets?
Answer:
- Molecular Docking : AutoDock or Schrödinger Suite simulations to predict binding modes with enzymes (e.g., thymidylate synthase) .
- Surface Plasmon Resonance (SPR) : Real-time kinetics (ka, kd) for receptor-ligand interactions .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
Advanced: How do solvent polarity and temperature affect the stability of sulfanyl groups in this compound?
Answer:
- Solvent Effects : High-polarity solvents (e.g., DMSO) stabilize sulfanyl groups via hydrogen bonding, reducing hydrolysis. Non-polar solvents (toluene) may promote disulfide formation .
- Thermal Stability : Accelerated degradation studies (TGA/DSC) show decomposition onset at ~180°C. Storage at −20°C in anhydrous DMF is recommended for long-term stability .
Advanced: How should researchers approach discrepancies in NMR data across different studies?
Answer:
- Standardization : Use internal references (e.g., TMS) and consistent solvent systems (CDCl₃ vs. DMSO-d₆) to align chemical shifts .
- Paramagnetic Additives : EDTA to quench metal impurities causing peak broadening .
- Collaborative Validation : Cross-checking spectra with independent labs or databases (e.g., Cambridge Structural Database) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
